rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis
Description
“rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis” is a racemic mixture of a methyl ester derivative featuring a cis-configured cyclohexanol moiety. The compound’s structure includes a cyclohexane ring with hydroxyl and acetoxy substituents in the (1R,3S) configuration, resulting in a chiral center. Its molecular formula is C₉H₁₆O₃ (based on structural analysis), with a molecular weight of 172.22 g/mol. The ester group in the molecule may influence its bioavailability and metabolic stability compared to carboxylic acid or hydroxyl-containing analogs .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
DERCSYDJGONUOX-SFYZADRCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves several steps. One common method includes the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CP-47,497 Derivatives
CP-47,497 (cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-cyclohexan-1-ol) shares the (1R,3S)-3-hydroxycyclohexyl group but incorporates a phenolic ring and a dimethylalkyl chain (e.g., heptyl, hexyl) . Key differences include:
- Functional Groups: CP-47,497 has a phenol group instead of an ester, enhancing its lipophilicity and receptor-binding affinity.
- Pharmacology : CP-47,497 is a potent cannabimimetic, showing 3–28× greater potency than Δ⁹-THC in analgesia, hypothermia, and motor depression assays . In contrast, the ester group in “rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis” may reduce CNS penetration due to higher polarity.
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
This cyclopentene-based analog (CAS 120052-54-2) differs in ring size (cyclopentene vs. cyclohexane) and stereochemistry (1S,4S vs. 1R,3S) .
- Molecular Weight : 156.18 g/mol (vs. 172.22 g/mol for the target compound).
Physicochemical and Metabolic Properties
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid
The carboxylic acid analog (CAS 22267-35-2) lacks the methyl ester, altering solubility and reactivity:
Methyl 2-Hydroxyacetate
- Hazard Profile: Classified as hazardous upon inhalation or ingestion, requiring immediate medical attention .
Data Table: Key Parameters of Compared Compounds
Research Implications and Gaps
- Structural-Activity Relationship (SAR): The ester group in “this compound” likely reduces cannabimimetic effects compared to phenolic analogs like CP-47,497, but this hypothesis requires in vitro validation.
- Metabolic Stability : Comparative studies on hydrolysis rates of the ester vs. carboxylic acid forms are needed to assess pharmacokinetic profiles.
- Safety : While methyl 2-hydroxyacetate poses inhalation risks, the target compound’s larger structure may improve safety, warranting toxicological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
